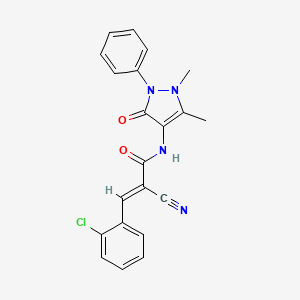![molecular formula C33H49ClN2O3 B12018206 N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]octadecanamide](/img/structure/B12018206.png)
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]octadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-[4-[(4-clorofenil)metoxi]-3-metoxifenil]metilidenamino]octadecanamida es un compuesto orgánico complejo que se caracteriza por su estructura única, la cual incluye un grupo clorofenil, un grupo metoxifenil y una cadena octadecanamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(E)-[4-[(4-clorofenil)metoxi]-3-metoxifenil]metilidenamino]octadecanamida generalmente implica un proceso de varios pasos. El paso inicial a menudo incluye la preparación de los compuestos intermedios, como el 4-clorofenilmetanol y el 3-metoxibenzaldehído. Estos intermedios se someten luego a una reacción de condensación para formar el producto deseado. Las condiciones de reacción suelen implicar el uso de disolventes como el etanol o el metanol y catalizadores como el ácido p-toluensulfónico.
Métodos de producción industrial
A escala industrial, la producción de este compuesto puede implicar métodos más eficientes y escalables, como la síntesis de flujo continuo. Este método permite un mejor control de las condiciones de reacción y produce productos de mayor pureza. Además, el uso de sistemas automatizados puede mejorar la reproducibilidad y la eficiencia del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[(E)-[4-[(4-clorofenil)metoxi]-3-metoxifenil]metilidenamino]octadecanamida puede experimentar diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando reactivos como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Halógenos como el cloro o el bromo en presencia de un catalizador.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N-[(E)-[4-[(4-clorofenil)metoxi]-3-metoxifenil]metilidenamino]octadecanamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se investiga su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Se explora su potencial efecto terapéutico, incluidas las propiedades antiinflamatorias y analgésicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de N-[(E)-[4-[(4-clorofenil)metoxi]-3-metoxifenil]metilidenamino]octadecanamida implica su interacción con objetivos moleculares y vías específicas. Este compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas implicadas en la inflamación, lo que lleva a sus efectos antiinflamatorios. Los objetivos y vías moleculares exactos implicados aún están bajo investigación.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Un intermedio químico ampliamente utilizado con grupos funcionales similares.
Disilanos: Compuestos organosilícicos con estructuras electrónicas únicas.
Singularidad
N-[(E)-[4-[(4-clorofenil)metoxi]-3-metoxifenil]metilidenamino]octadecanamida es único debido a su combinación específica de grupos funcionales y sus posibles aplicaciones en diversos campos. A diferencia de los compuestos más simples, su estructura compleja permite una gama más amplia de reacciones químicas e interacciones, convirtiéndolo en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C33H49ClN2O3 |
|---|---|
Peso molecular |
557.2 g/mol |
Nombre IUPAC |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]octadecanamide |
InChI |
InChI=1S/C33H49ClN2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-33(37)36-35-26-29-21-24-31(32(25-29)38-2)39-27-28-19-22-30(34)23-20-28/h19-26H,3-18,27H2,1-2H3,(H,36,37)/b35-26+ |
Clave InChI |
FIIQMFZPLIMEOL-MDAYZVFASA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)OC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-3-Hexyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12018128.png)
![4-[4-(Allyloxy)phenyl]-2-amino-1-(4-bromo-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B12018130.png)

![2-(3-Ethoxy-4-propoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12018144.png)

![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12018165.png)


![[2-ethoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12018177.png)

![[2-ethoxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12018212.png)
![(5E)-5-(3-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12018218.png)

